rac 4-Azido Deprenyl

Description

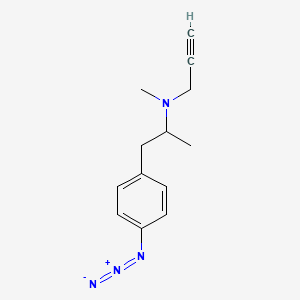

Structure

3D Structure

Properties

IUPAC Name |

1-(4-azidophenyl)-N-methyl-N-prop-2-ynylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-4-9-17(3)11(2)10-12-5-7-13(8-6-12)15-16-14/h1,5-8,11H,9-10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADKAPHQXBJOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)N=[N+]=[N-])N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675648 | |

| Record name | N-[1-(4-Azidophenyl)propan-2-yl]-N-methylprop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216800-93-9 | |

| Record name | N-[1-(4-Azidophenyl)propan-2-yl]-N-methylprop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Rac 4 Azido Deprenyl and Its Analogues

Stereoselective Synthesis and Racemate Resolution in Deprenyl (B1670267) Derivatives

The biological activity of deprenyl and its analogues is highly dependent on their stereochemistry, with the (R)-enantiomer being significantly more potent as a monoamine oxidase B (MAO-B) inhibitor. Consequently, methods to obtain enantiomerically pure or enriched deprenyl derivatives are of paramount importance.

Chemoenzymatic Synthesis: A powerful approach for the asymmetric synthesis of chiral amines is the use of enzymes. Imine reductases (IREDs) have been successfully employed for the stereoselective synthesis of (R)-selegiline. A chemoenzymatic route can commence with the enzymatic reductive amination of a prochiral ketone, such as phenylacetone (B166967), with propargylamine (B41283). Specific IRED mutants can exhibit high conversion rates and excellent stereoselectivity, directly yielding (R)-desmethylselegiline, which can then be methylated to afford (R)-selegiline. nih.gov Similarly, amine transaminases (ATAs) can be utilized to produce enantiopure homobenzylic amines from the corresponding ketones, which serve as key chiral building blocks for selegiline (B1681611) synthesis. researchgate.net

Enzymatic Kinetic Resolution (EKR): When a racemic mixture is synthesized, enzymatic kinetic resolution offers an efficient method for separating the enantiomers. Lipases are particularly versatile for this purpose. For instance, a racemic amine can be subjected to lipase-catalyzed acylation. The enzyme selectively acylates one enantiomer, leaving the other unreacted. These two compounds, the acylated and unacylated amines, can then be separated. This technique has been successfully applied to a variety of phenylethylamines structurally related to amphetamine, yielding both enantiomers with high enantiomeric purity. researchgate.net Lipase-catalyzed hydrolysis or transesterification of racemic esters or alcohols, such as those derived from Morita-Baylis-Hillman adducts, also provides a viable route to chiral intermediates for deprenyl analogues. nih.gov

The table below summarizes key findings in the enzymatic resolution of amines and related compounds.

| Enzyme | Substrate Type | Reaction | Key Finding |

| Candida antarctica Lipase B (CAL-B) | Racemic phenylethylamines | Kinetic Resolution (Acylation) | Successful resolution of amphetamine analogues, yielding both enantiomers in good yields and excellent enantiomeric purity. researchgate.net |

| Lipase from Pseudomonas fluorescens | Aromatic Morita-Baylis-Hillman acetates | Kinetic Resolution (Hydrolysis) | Demonstrated good selectivity in the resolution of MBH acetates. nih.gov |

| Subtilisin | Racemic primary amines (e.g., 1-(1-naphthyl)ethylamine) | Stereoselective aminolysis | Enabled continuous production of the (R)-amine with high optical purity (>90%). nih.gov |

Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limit of EKR, dynamic kinetic resolution can be employed. This process combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. For example, a lipase/oxovanadium co-catalyzed DKR of racemic propargyl alcohols has been developed, allowing for the quantitative conversion of the racemate into a single optically active propargyl ester with high enantiomeric excess. acs.org

Regioselective Introduction of the Azido (B1232118) Moiety on the Phenyl Ring

The introduction of an azido group at a specific position on the phenyl ring of a deprenyl precursor is a critical step in the synthesis of rac-4-Azido Deprenyl. The primary strategy for this transformation involves the conversion of a corresponding aniline (B41778) derivative.

The most traditional and widely used method for synthesizing aryl azides is the diazotization of an aromatic amine followed by substitution with an azide (B81097) salt. eurekaselect.com This two-step process begins with the treatment of a 4-amino deprenyl precursor with a diazotizing agent, such as sodium nitrite (B80452) in a strong acidic medium, to form a diazonium salt. This intermediate is then reacted with sodium azide to yield the desired 4-azido derivative. researchgate.net While effective, this method often requires low temperatures and the handling of potentially unstable diazonium intermediates. eurekaselect.com

More contemporary and often milder methods have been developed. A one-pot synthesis of aryl azides from anilines can be achieved using sodium nitrite and hydrazine (B178648) hydrate (B1144303) at room temperature, offering a simpler work-up procedure and avoiding the isolation of the diazonium salt. amazonaws.com

Furthermore, direct C-H azidation techniques are emerging as a powerful tool for introducing azide functionalities. Electrochemical C-H azidation of anilines represents a metal-free approach to access aryl azides under mild conditions. acs.org While this method often shows a preference for the ortho position due to a directing group effect, modifications to the substrate and reaction conditions could potentially favor para-substitution.

The following table outlines common methods for the synthesis of aryl azides from anilines.

| Method | Reagents | Key Features |

| Diazotization-Azidation | 1. NaNO₂, strong acid2. NaN₃ | Traditional, two-step process; requires low temperatures. eurekaselect.comresearchgate.net |

| One-Pot Diazotization | NaNO₂, Hydrazine Hydrate | Single-step procedure, milder conditions, short reaction time. amazonaws.com |

| Electrochemical C-H Azidation | Azide source, electrochemical cell | Metal-free, mild conditions, offers direct functionalization. acs.org |

Chemoenzymatic and Click Chemistry Approaches in Azide Functionalization

The convergence of chemoenzymatic synthesis and click chemistry provides a highly efficient and modular platform for the synthesis and functionalization of complex molecules like rac-4-Azido Deprenyl. This strategy leverages the excellent stereocontrol of enzymatic reactions and the robust and orthogonal nature of click chemistry.

The synthesis can be envisioned as a two-stage process. First, a chiral amine precursor is generated using biocatalysis, as described in section 2.1. For example, an amine transaminase could be used to produce an enantiomerically pure primary amine. This amine can then be propargylated to install the alkyne handle necessary for deprenyl's activity and for subsequent click reactions.

Once the azido-functionalized deprenyl analogue is synthesized, it becomes a versatile building block for further modification via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of click chemistry. savvysciencepublisher.comwiley-vch.de This reaction allows for the covalent linkage of the azido-deprenyl molecule to a wide array of other molecules bearing a terminal alkyne. This approach is exceptionally useful for attaching probes, such as fluorescent dyes or biotin (B1667282) tags, to facilitate biological studies. snmjournals.org The reaction is highly efficient, specific, and biocompatible, proceeding under mild conditions, often in aqueous environments. wiley-vch.de

This modular approach allows for the rapid generation of a library of functionalized deprenyl derivatives, where the core pharmacophore is linked to different functionalities. This is invaluable for structure-activity relationship (SAR) studies and for developing targeted probes for biochemical investigations.

Synthesis of Deuterated Analogues for Isotopic Labeling Studies

Isotopic labeling, particularly with deuterium (B1214612) (²H), is an indispensable tool in medicinal chemistry and pharmacology for studying drug metabolism, pharmacokinetics, and enzyme mechanisms. nih.gov The synthesis of deuterated analogues of rac-4-Azido Deprenyl can provide crucial insights into its interaction with monoamine oxidase.

The substitution of hydrogen with deuterium can lead to a significant kinetic isotope effect (KIE), where the rate of a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. snmjournals.org This is because the C-D bond is stronger. In the context of MAO inhibitors, deuteration at the α-carbon of the amine can significantly reduce the rate of oxidation by the enzyme, a key step in the metabolic pathway. snmjournals.org This can be used to probe the mechanism of action and to potentially improve the metabolic stability of the drug.

Several methods can be employed for the synthesis of deuterated deprenyl analogues. One approach is to use deuterated starting materials in the synthetic sequence. For instance, a deuterated version of phenylacetone could be used in the initial steps of the synthesis. Alternatively, selective H-D exchange reactions can be performed on the final molecule or key intermediates. Catalytic systems, such as palladium on carbon (Pd/C) with D₂O, have been shown to be effective for the regioselective H-D exchange at benzylic positions under mild conditions. nih.gov

Kinetic deuterium isotope effect studies on the interaction of MAO-B with the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a compound structurally related to deprenyl precursors, have demonstrated the power of this technique in elucidating reaction mechanisms. nih.gov Such studies with deuterated rac-4-Azido Deprenyl could clarify the rate-determining steps of its interaction with MAO and provide a deeper understanding of its biochemical properties.

Mechanistic Elucidation of Rac 4 Azido Deprenyl As a Molecular Probe

Covalent Labeling Mechanisms via Photoaffinity Cross-linking

Photoaffinity labeling (PAL) is a technique that uses a light-activated chemical probe to form a covalent bond with its target protein. The rac 4-Azido Deprenyl (B1670267) probe is designed with a 4-azido phenyl group, which serves as the photoreactive moiety. In the absence of light, this aryl azide (B81097) group is chemically stable and inert, allowing the probe to bind reversibly to its target proteins based on the pharmacophore of the parent deprenyl molecule.

The covalent labeling process is initiated by irradiation with ultraviolet (UV) light. Upon absorbing photons, the aryl azide group becomes highly reactive. The key steps of the mechanism are as follows:

Activation: Exposure to UV light causes the azide group (-N₃) to extrude a molecule of dinitrogen (N₂).

Intermediate Formation: This loss of N₂ generates a highly reactive and electron-deficient species known as a nitrene. Aryl nitrenes are typically formed in an initial singlet state.

Covalent Insertion: The singlet nitrene is extremely short-lived and can rapidly insert into nearby chemical bonds within the protein's binding site. This includes insertions into strong carbon-hydrogen (C-H) bonds and heteroatom-hydrogen bonds (e.g., O-H, N-H) of amino acid residues, forming a stable covalent cross-link between the probe and the protein. researchgate.netenamine.net

The high reactivity and non-selectivity of the nitrene intermediate are advantageous for PAL, as it can react with various amino acid side chains that happen to be in its immediate vicinity upon photolysis. This effectively "freezes" the non-covalent ligand-protein interaction into a permanent covalent bond, enabling subsequent detection and analysis. wikipedia.orgnih.gov

| Component | Role in Photoaffinity Labeling |

| rac 4-Azido Deprenyl | The molecular probe containing the deprenyl pharmacophore for target binding and the azido (B1232118) group for photocross-linking. |

| UV Light | The external trigger that activates the azido group, initiating the covalent labeling reaction. |

| Aryl Azide Group | The photoreactive moiety that, upon photolysis, forms a highly reactive nitrene intermediate. researchgate.netenamine.net |

| Nitrene Intermediate | The short-lived, highly reactive species that inserts into C-H, O-H, or N-H bonds of amino acids in the binding pocket. wikipedia.org |

| Target Protein | The biological macromolecule that is covalently modified by the probe, allowing for its identification and study. |

Biological Target Identification using Chemical Proteomics

This compound is a powerful tool for target identification within complex biological mixtures, a field known as chemical proteomics. nih.gov This approach allows researchers to identify not only the primary, expected target of a drug (in this case, MAO-B) but also to uncover potential "off-target" proteins, which can be crucial for understanding a drug's full biological activity and potential side effects. nih.gov

The typical workflow for identifying protein targets using a photoaffinity probe like this compound involves several key stages. Modern probes are often designed as trifunctional molecules, incorporating not only the pharmacophore and the photoreactive group but also a bioorthogonal handle (e.g., a terminal alkyne or azide) for subsequent enrichment. mdpi.com

Workflow for Target Identification:

Incubation: The probe is incubated with a complex proteome, such as a cell lysate or intact living cells, allowing it to bind to its target(s).

Photocross-linking: The sample is irradiated with UV light to induce the formation of a covalent bond between the probe and its binding partners. nih.gov

Lysis and Tagging: Cells are lysed (if not already), and the proteome is solubilized. A reporter tag, such as biotin (B1667282), is then attached to the probe's bioorthogonal handle via a highly efficient and specific reaction like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Enrichment: The biotin-tagged protein-probe complexes are selectively captured and isolated from the complex mixture using streptavidin-functionalized beads. Unbound proteins are washed away.

Proteomic Analysis: The enriched proteins are eluted from the beads, digested into smaller peptides by a protease (e.g., trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis: The resulting mass spectrometry data is used to identify the captured proteins by matching peptide fragmentation patterns to sequence databases. embopress.org

This methodology enables the sensitive and unbiased identification of proteins that interact with the deprenyl scaffold.

| Step | Description |

| 1. Incubation & Binding | This compound is introduced to a biological sample and allowed to bind non-covalently to its protein targets. |

| 2. UV Irradiation | UV light activates the probe's azido group, forming a covalent bond with the target protein. nih.gov |

| 3. Tagging | A reporter molecule (e.g., biotin) is attached to the probe via a bioorthogonal handle (e.g., using click chemistry). |

| 4. Enrichment | Biotinylated proteins are captured using streptavidin beads, isolating them from the rest of the proteome. |

| 5. Identification | The captured proteins are digested and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). embopress.org |

Probe-Mediated Ligand-Protein Interaction Studies

Beyond simply identifying targets, this compound can be used to validate and characterize the interactions between the ligand and its target proteins. A primary method for this is the competitive binding assay. mdpi.comwustl.edu These experiments are crucial for confirming that the photoaffinity probe binds to the same site as the parent drug and for assessing the specificity of newly identified targets.

In a typical competition experiment, the biological sample is pre-incubated with an excess of a non-probe competitor ligand before the addition of this compound. If the competitor binds to the same site on a target protein, it will occupy that site and prevent the photoaffinity probe from binding. Consequently, upon UV irradiation and subsequent enrichment and analysis, the amount of that protein captured will be significantly reduced or eliminated.

This approach can be used to:

Confirm Binding Specificity: Using unlabeled deprenyl as the competitor can confirm that this compound binds to the intended deprenyl-binding sites. A reduction in labeling of MAO-B would be the expected outcome.

Validate Novel Targets: If a new, unexpected protein is identified as a target, competition experiments with deprenyl or other related ligands can determine if the interaction is specific to the pharmacophore or a result of non-specific binding.

Profile Inhibitor Potency: By using various concentrations of a competitor, one can determine its relative binding affinity and potency for a given target in a complex biological environment.

The results of these studies provide strong evidence for the biological relevance of the observed ligand-protein interactions.

Elucidation of Specific Binding Sites within Target Proteins

A significant advantage of photoaffinity labeling is its ability to pinpoint the specific location of the binding site on a target protein at the amino acid level. nih.gov Identifying the precise residues involved in ligand binding is invaluable for understanding the mechanism of action and for structure-based drug design. researchgate.net

The process for identifying the cross-linking site is an extension of the target identification workflow:

Isolation of the Covalent Complex: The target protein, covalently labeled with this compound, is isolated and purified.

Proteolytic Digestion: The protein is digested with a specific protease, such as trypsin, which cleaves the protein into a predictable set of smaller peptide fragments.

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. The peptide fragment that was covalently modified by the probe will have a specific mass addition corresponding to the remnant of the photolyzed probe. This mass-shifted peptide can be readily identified in the mass spectrum.

Tandem MS (MS/MS) Sequencing: The modified peptide is selected and fragmented within the mass spectrometer. Analysis of the fragmentation pattern allows for the sequencing of the peptide and, crucially, the identification of the specific amino acid residue(s) that carries the modification. mdpi.com

For this compound, the primary target is MAO-B. The parent compound, deprenyl (selegiline), is known to be a mechanism-based "suicide" inhibitor that forms a covalent adduct with the flavin-adenine dinucleotide (FAD) cofactor at the N-5 position within the enzyme's active site. nih.gov Therefore, photo-crosslinking with this compound is expected to label amino acid residues in the immediate three-dimensional vicinity of the FAD cofactor, providing high-resolution structural information about the topology of the active site.

Structure Activity Relationship Sar and Pharmacophore Analysis of Rac 4 Azido Deprenyl

Influence of the 4-Azido Moiety on Target Engagement and Selectivity

The introduction of a 4-azido (-N₃) group to the phenyl ring of the deprenyl (B1670267) scaffold significantly influences the molecule's interaction with its primary targets, MAO-A and MAO-B. The core structure of deprenyl, a propargylamine (B41283), is responsible for the irreversible inhibition of MAO enzymes. nih.gov This occurs through the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site. nih.govmdpi.com

The substitution at the para-position of the phenyl ring can modulate both potency and selectivity. In the active site of MAO-B, the phenyl ring of the inhibitor fits into a hydrophobic substrate cavity, where it forms interactions with key amino acid residues. mdpi.com The selectivity of inhibitors for MAO-B over MAO-A is often attributed to differences in the active site architecture; the MAO-B active site is more accommodating to substituted phenyl groups due to residues like Ile199. mdpi.com

The 4-azido moiety is a small, sterically unobtrusive, and electronically versatile group. Its presence is expected to alter the electronic properties of the aromatic ring, which can influence the binding affinity. While specific studies on 4-Azido Deprenyl are limited, SAR studies on related MAO-B inhibitors show that para-position substitutions with small, electron-withdrawing or -donating groups can be well-tolerated and can fine-tune inhibitory activity. nih.gov For instance, studies on analogues have shown that substitutions at this position are responsible for greater activity. nih.gov The azido (B1232118) group's primary role in this context is often not to directly enhance binding affinity but to serve as a functional handle for further applications, such as in activity-based protein profiling (ABPP), without significantly diminishing the parent molecule's inhibitory activity.

Comparative Analysis with Parent Deprenyl and Other Propargylamine Derivatives

A comparative analysis of rac 4-Azido Deprenyl with its parent compound, (-)-deprenyl (Selegiline), and other propargylamine derivatives highlights the structure-activity relationships governing MAO inhibition. Deprenyl is a potent and selective irreversible inhibitor of MAO-B. nih.govcriver.com The N-propargylamine group is the key functional moiety responsible for the "suicide" inhibition mechanism that covalently binds to the FAD cofactor of the enzyme. researchgate.net

The potency and selectivity of propargylamine derivatives are highly dependent on the substituents. Modifications to the core structure can alter the affinity for MAO-A versus MAO-B. For example, rasagiline, which features an indane ring system, is another potent selective MAO-B inhibitor. researchgate.net The introduction of different substituents on the aromatic ring of deprenyl-like compounds has led to a wide range of activities. For example, p-fluoro-deprenyl (PFD) is a slightly less potent inhibitor of MAO-B in vitro than deprenyl itself. nih.gov

The table below presents inhibitory concentration (IC₅₀) values for deprenyl and other related propargylamine MAO inhibitors, providing a basis for comparison. The activity of 4-Azido Deprenyl would be expected to be in a similar range, assuming the azide (B81097) group does not cause significant steric hindrance or unfavorable electronic interactions within the MAO-B active site.

| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity |

|---|---|---|---|

| Deprenyl (Selegiline) | hMAO-B | 15.4 ± 0.6 nih.gov | Highly Selective for MAO-B |

| Deprenyl (Selegiline) | hMAO-A | >10,000 researchgate.net | |

| Rasagiline | hMAO-B | 43.7 ± 2.0 nih.gov | Highly Selective for MAO-B |

| Rasagiline | hMAO-A | >10,000 researchgate.net | |

| Pargyline | hMAO-B | 2250 mdpi.com | Less Selective |

| Pargyline | hMAO-A | 118,000 mdpi.com | |

| Clorgyline | hMAO-A | ~8 researchgate.net | Selective for MAO-A |

| Clorgyline | hMAO-B | 8850 ± 201 nih.gov |

Note: Data is compiled from multiple sources for comparative purposes. Experimental conditions may vary.

Design Principles for Optimized Azide-Tagged Inhibitors and Activity-Based Probes

The azide moiety in 4-Azido Deprenyl makes it a valuable tool for chemical biology, specifically as an activity-based probe (ABP). nih.gov ABPs are designed to covalently label active enzyme targets within complex biological systems. acs.org The design of such probes based on the deprenyl scaffold follows several key principles:

Warhead: The propargylamine group serves as the "warhead." It is responsible for the activity-dependent, irreversible covalent modification of the target enzyme (MAO-B). This ensures that the probe only labels catalytically active enzymes. nih.gov

Recognition Element: The core structure of deprenyl acts as the recognition element, guiding the probe to the active site of MAO enzymes with a high degree of specificity for the B isoform.

Reporter Tag/Handle: The 4-azido group functions as a bioorthogonal handle. It is chemically inert within the biological system but can be specifically reacted with a reporter molecule in a secondary step. nih.gov This reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allows for the attachment of a fluorescent dye or a biotin (B1667282) tag for visualization or enrichment of the labeled enzyme, respectively. acs.orgfrontiersin.org

The design principle is to incorporate the azide tag at a position that does not interfere with the inhibitor's binding or reactivity. The para-position of the phenyl ring is often ideal as it extends out of the deepest part of the enzyme's active site, making the azide group accessible for the subsequent click reaction without compromising the inhibitory activity of the parent molecule. nih.gov This strategic placement allows researchers to use 4-Azido Deprenyl to profile the activity of MAO-B in cells and tissues, identify potential off-target interactions, and aid in the discovery of new drugs. nih.govacs.org

Computational Chemistry Applications in Rac 4 Azido Deprenyl Research

Molecular Modeling and Docking Studies for Binding Site Characterization

Molecular modeling and docking studies are fundamental in predicting how a molecule interacts with its biological target. For compounds like rac 4-Azido Deprenyl (B1670267), which are related to Deprenyl (Selegiline), a known inhibitor of Monoamine Oxidase B (MAO-B), these studies would typically focus on understanding its binding within the MAO-B active site mdpi.comnih.govmdpi.comfrontiersin.orgacs.orgresearchgate.net. Docking simulations aim to identify the most favorable binding poses and the key amino acid residues involved in these interactions.

Research on MAO-B inhibitors, including Deprenyl analogs, has utilized docking to map interactions within the enzyme's substrate cavity mdpi.commdpi.comacs.org. For instance, studies on other MAO-B inhibitors have identified crucial interactions such as hydrogen bonds and hydrophobic contacts with residues like Tyr398, Tyr435, Phe208, and Ile199, which are critical for binding affinity and selectivity mdpi.commdpi.comacs.org. These studies provide a framework for understanding how the specific structural features of rac 4-Azido Deprenyl, including the azide (B81097) group, might influence its binding to MAO-B or other potential targets. The analysis of binding site characterization helps in rationalizing the compound's inhibitory potency and selectivity mdpi.commdpi.com.

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations extend docking studies by providing a temporal perspective on the stability and dynamic behavior of compound-target complexes frontiersin.orgmdpi.com. These simulations allow researchers to observe how the complex evolves over time, including conformational changes, flexibility, and the persistence of key interactions.

While specific MD simulations for this compound are not detailed in the provided search results, studies on related MAO-B inhibitors have employed MD to assess binding stability frontiersin.org. For example, MD simulations have shown that certain MAO-B inhibitors maintain stable binding to the receptor, with root mean square deviation (RMSD) values indicating conformational stability frontiersin.org. Analyzing the root mean square fluctuation (RMSF) of residues can reveal the mobility within the complex, offering insights into the dynamic nature of the binding interface mdpi.com. Such simulations are essential for understanding the long-term efficacy and dynamic interactions of potential drug candidates.

Quantum Chemical Calculations for Azide Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and properties of molecules. For this compound, these calculations would be particularly relevant for understanding the behavior of the azide (-N3) functional group researchgate.netcuny.eduresearchcommons.orgnih.govrsc.org.

Studies involving organic azides often employ DFT to predict reactivity, electronic properties, and reaction mechanisms researchgate.netcuny.edunih.gov. For instance, calculations can determine global reactivity descriptors like electrophilicity and hardness, which are indicative of a molecule's propensity to undergo certain reactions cuny.edunih.gov. The azide group itself is known for its versatile reactivity, participating in reactions like click chemistry (e.g., azide-alkyne cycloaddition) and rearrangements researchgate.netresearchcommons.orgnih.gov. Quantum chemical methods can elucidate the electronic distribution within the azide moiety, predicting its stability, potential for decomposition, or its role in specific chemical transformations researchgate.netcuny.eduresearchcommons.orgnih.gov. For example, calculations can provide insights into the energy barriers for reactions involving the azide group, aiding in the design of experiments or predicting metabolic pathways cuny.edursc.org.

In Silico Screening and Virtual Ligand Design for Related Probes

In silico screening and virtual ligand design are computational strategies used to identify new lead compounds or design novel molecules with desired properties. These approaches are vital in accelerating the drug discovery process by sifting through large chemical libraries or by rationally designing new structures.

Virtual screening techniques, such as molecular docking and pharmacophore modeling, are widely used to identify potential inhibitors or modulators of biological targets nih.govmdpi.comgsconlinepress.commdpi.comnih.govnih.govnih.gov. For compounds related to Deprenyl, virtual screening could be employed to discover new MAO-B inhibitors or related probes nih.govmdpi.com. These methods involve scoring and ranking molecules based on their predicted binding affinity to a target protein gsconlinepress.comnih.govnih.gov. Furthermore, virtual ligand design can involve modifying existing structures or designing entirely new molecules based on structure-activity relationships (SAR) and computational predictions to optimize potency, selectivity, or other pharmacological properties nih.govmdpi.commdpi.comnih.govnih.gov. The azide group in this compound could also be a handle for designing click chemistry probes for biological studies, a strategy that leverages the azide's reactivity for conjugation nih.gov.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for rac 4-Azido Deprenyl, and what analytical methods validate its purity?

- Methodology : this compound is synthesized via nucleophilic substitution, where a tosyloxy group is replaced by an azido group in dimethylformamide at room temperature . Post-synthesis, purity is confirmed using differential scanning calorimetry (DSC) to detect cyclization temperatures and decomposition patterns. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for structural validation. DSC thermograms (e.g., absence of a melting point, exothermic cyclization peaks) are essential to confirm azide stability .

- Data Note : DSC curves for azido compounds often lack melting points due to thermal instability, emphasizing the need for low-temperature storage (e.g., -20°C) to prevent premature degradation .

Q. How does this compound interact with monoamine oxidase (MAO) isoforms in preclinical models?

- Methodology : Competitive inhibition assays using purified MAO-A and MAO-B enzymes are standard. For example, (R)-Deprenyl (a related compound) shows MAO-B selectivity at IC₅₀ values <10 nM, while this compound’s stereochemistry may alter binding kinetics. Radioligand displacement studies (e.g., using [³H]-L-deprenyl) quantify affinity differences .

- Contradiction Alert : (R)-Deprenyl extends lifespan in Drosophila melanogaster via MAO-B inhibition, but this compound’s azide group may introduce redox-sensitive interactions unrelated to MAO, necessitating parallel assays for off-target effects .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s neuroprotective vs. teratogenic effects?

- Case Study : In mouse embryos, Deprenyl (non-azidated) enhances hydroxyurea-induced teratogenicity (e.g., limb malformations) by inhibiting nuclear GAPDH translocation, independent of MAO-B . However, this compound’s azide group may alter redox signaling, requiring comparative studies in in vitro neuroprotection models (e.g., SH-SY5Y cells exposed to oxidative stress).

- Methodological Resolution : Use tissue-specific transcriptomics (RNA-seq) to identify pathways affected by azide modifications, such as caspase-3 activation or glutathione redox shifts .

Q. What experimental designs mitigate artifacts in azide-containing compounds during in vivo pharmacokinetic studies?

- Challenge : Azides are photolabile and prone to Staudinger reactions with cellular phosphines.

- Solution : Administer this compound in light-protected formulations and validate stability via LC-MS/MS at multiple timepoints. For biodistribution studies, employ isotopic labeling (e.g., deuterated analogs like this compound-d3) to track metabolites without interference from endogenous compounds .

Q. How does stereochemistry influence this compound’s metabolic fate compared to its enantiopure counterparts?

- Methodology : Chiral separation via chiral stationary phase HPLC (e.g., Chiralpak AD-H) isolates (R)- and (S)-enantiomers. Compare hepatic microsomal stability using CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

- Data Insight : Enantiomers may exhibit divergent clearance rates; for example, (R)-Deprenyl has a half-life of 2 hours in rodents, while the racemic mixture’s pharmacokinetics remain understudied .

Data Contradiction Analysis

Q. Why do some studies report this compound as neuroprotective, while others highlight toxicity?

- Variables :

- Dosage : Biphasic effects are common; low doses (≤1 µM) may upregulate antioxidant enzymes (e.g., superoxide dismutase), while high doses (>10 µM) induce caspase-3-mediated apoptosis .

- Model System : Drosophila lifespan studies ( ) vs. murine teratogenicity models ( ) reflect species-specific metabolic responses.

- Resolution Strategy : Conduct dose-response curves across multiple models and validate findings with isogenic cell lines (e.g., CRISPR-edited MAO-B knockouts).

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound’s biological assays?

- Key Steps :

Standardize Storage : Store at -20°C under argon to prevent azide degradation .

Control Redox Conditions : Include N-acetylcysteine (NAC) in cell culture media to neutralize reactive azide byproducts .

Validate Targets : Use siRNA knockdowns to confirm MAO-B dependence vs. off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.